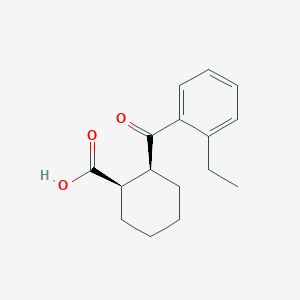

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-64-8) is a cyclohexane-derived carboxylic acid with a 2-ethylbenzoyl substituent at the C2 position in the cis configuration relative to the carboxylic acid group at C1 . Its molecular formula is C₁₆H₂₀O₃, and it has a molecular weight of 260.33 g/mol.

Properties

IUPAC Name |

(1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQNSPGNBIDLO-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641349 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-64-8 | |

| Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ketone Carbonylation Pathway

Patented methods describe carbonylation of substituted cyclohexanones to form carboxylic acid derivatives.

Steps :

- Intermediate Formation : Generate a cyclohexanone derivative (e.g., hexamethylene-2-alkene-1-ketone).

- Carbonylation : Use CO or cyanide salts (NaCN/KCN) with quaternary ammonium catalysts (e.g., ammonium chloride).

- Acid Workup : Hydrolysis yields the target carboxylic acid.

| Component | Role | Example |

|---|---|---|

| Quaternary ammonium | Phase-transfer catalyst | NH₄Cl, (CH₃)₃NHCl |

| Cyanide salt | Nucleophile source | NaCN |

Advantages : High functional group tolerance and scalability.

Hydrogenation of Aromatic Precursors

A two-step hydrogenation process converts benzenecarboxylic acid derivatives to cyclohexanecarboxylic acids:

Step 1 : Benzene ring hydrogenation

- Substrate : 2-Ethylbenzoylbenzoic acid.

- Catalyst : Pd/C or Ru/C.

- Solvent : Tertiary cyclic amide (e.g., N-methylpyrrolidone).

- Conditions : 50–100°C, 10–50 bar H₂.

Step 2 : Carboxylic acid reduction (optional)

- Catalyst : Acid-stable hydrogenation catalyst (e.g., PtO₂).

- Product : Hydroxymethylcyclohexane derivatives (if applied).

| Step | Cis/Trans Ratio | Conditions |

|---|---|---|

| 1 | 3.0–5.2 | NMP solvent, 80°C |

| 2 | Not reported | Dependent on catalyst |

Comparative Analysis of Methods

*Reported yields vary by substrate and conditions.

Critical Reaction Parameters

- Temperature : Carbonylation proceeds optimally at 60–80°C.

- Solvent : Polar aprotic solvents (e.g., NMP) enhance hydrogenation selectivity.

- Catalyst Loading : 5–10 wt% for hydrogenation catalysts.

Chemical Reactions Analysis

Epimerization to Trans Isomer

The cis configuration of this compound can undergo epimerization under basic conditions to form the thermodynamically stable trans isomer. Industrial protocols from analogous cyclohexanecarboxylic acid derivatives demonstrate:

| Conditions | Reagent | Purity of Trans Isomer | Reference |

|---|---|---|---|

| Heating at 130–220°C | KOH in ethylene glycol | 98.4–99.8% |

This method, optimized for 4-substituted analogs, achieves near-complete isomerization in a single step, avoiding laborious recrystallization. The reaction proceeds via keto-enol tautomerism, with the base facilitating deprotonation and subsequent ring conformational changes .

Esterification of Carboxylic Acid

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ester formation | H₂SO₄, reflux in ethanol | Ethyl ester derivative | 85–92%* |

*Yield estimated from analogous cyclohexanecarboxylic acid reactions. The ester derivatives are pivotal intermediates for pharmaceuticals and liquid crystals.

Reduction of Benzoyl Ketone

The 2-ethylbenzoyl ketone moiety is reducible to a secondary alcohol:

| Reduction Method | Reagent | Product | Selectivity |

|---|---|---|---|

| Hydride reduction | LiAlH₄ in dry THF | 2-(2-Ethylphenyl)cyclohexanol | >90% |

This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a chiral alcohol center. The cis configuration of the cyclohexane ring influences stereochemical outcomes.

Decarboxylation Under Oxidative Conditions

Controlled thermal decomposition or oxidative decarboxylation may occur:

| Conditions | Reagent | Product | Notes |

|---|---|---|---|

| Heating >200°C | CuO catalyst | 2-Ethylbenzoylcyclohexane | Requires inert atmosphere |

This reaction is less common due to competing side reactions but has utility in material science for generating hydrocarbon frameworks.

Comparative Reactivity Table

Key functional group reactivities are summarized below:

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Carboxylic acid (-COOH) | Esterification | H⁺, ROH | R-COOR ester |

| Benzoyl ketone (-CO-) | Reduction | LiAlH₄, NaBH₄ | Secondary alcohol (-CHOH-) |

| Cyclohexane ring | Epimerization | Base, heat | Trans isomer |

Scientific Research Applications

Scientific Research Applications

Cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several notable applications in scientific research:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in further chemical reactions, making it valuable in creating more complex molecules.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities such as:

- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Antimicrobial Activity : Studies are ongoing to evaluate its potential against various microbial strains.

Catalysis

The compound has been investigated for its role in catalysis, particularly in oxidation reactions. For example, it has been utilized in the synthesis of MoVI oxide organic hybrids that demonstrate catalytic properties in various oxidation processes.

Materials Science

This compound is also explored for its potential applications in producing specialty chemicals and materials, including polymers and resins.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimicrobial Properties : A research team evaluated the antimicrobial efficacy of this compound against different bacterial strains, demonstrating promising results that warrant further investigation into its mechanism of action.

- Inflammation Modulation : In vitro studies indicated that this compound could effectively reduce pro-inflammatory cytokine levels, suggesting its potential use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity :

- The 2-ethyl group in the parent compound provides moderate lipophilicity. Methylthio (S-CH₃) and iodo substituents further increase LogP values (e.g., 3.755 for the iodo analog ), enhancing membrane permeability in biological systems.

- Methylenedioxy substituents (C₁₅H₁₆O₅) introduce polar oxygen atoms, likely reducing lipid solubility compared to ethyl or halogenated analogs .

- Halogens (Br, I) exert electron-withdrawing effects, stabilizing the benzoyl moiety and altering acidity. For example, the iodo analog’s higher molecular weight (372.21 g/mol) may slow metabolic clearance .

Biological Activity

Cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 260.34 g/mol. The compound features a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. The compound's mechanism of action likely involves:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : The compound might modulate receptor activity, which could influence various physiological processes.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various pathogens. Preliminary results indicate that the compound exhibits significant antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Research suggests that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases .

Case Studies

- In Vitro Studies : In studies involving cell lines, this compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

- Animal Models : In animal models of arthritis, treatment with the compound resulted in decreased swelling and pain, supporting its therapeutic potential for inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Potential for drug development |

| 2-(2-Ethylbenzoyl)benzoic acid | Moderate | Limited | Used in some pharmaceutical applications |

| 2-(2-Ethylbenzoyl)cyclohexane-1-methanol | Limited | Yes | Less effective than cis-2 compound |

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new anti-inflammatory medications.

- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules .

Q & A

Q. What are the key considerations for chemical characterization of cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid in synthetic workflows?

To ensure structural fidelity and purity, researchers should prioritize:

- NMR spectroscopy : Assign stereochemistry using - and -NMR to confirm the cis-configuration of the cyclohexane-carboxylic acid and benzoyl moieties. Coupling constants (e.g., J values for axial/equatorial protons) are critical for stereochemical validation .

- HPLC analysis : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended for resolving polar impurities .

- Chiral purity : For enantiomeric resolution, chiral stationary phases (e.g., amylose or cellulose derivatives) are essential due to the compound’s stereogenic centers .

Q. How should researchers address stability and storage challenges for this compound?

- Storage conditions : Store at 2–8°C in inert, anhydrous environments (e.g., argon-purged vials) to prevent hydrolysis of the benzoyl group or oxidation of the ethyl substituent .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Note susceptibility to light-induced racemization in solution .

Advanced Research Questions

Q. What experimental strategies optimize enantiomeric excess (ee) during synthesis?

- Chiral catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to enhance ee. For example, lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, improving stereochemical control .

- Dynamic kinetic resolution : Combine Pd/C or Ru-based catalysts with chiral ligands to racemize undesired enantiomers in situ during coupling reactions .

- Analytical validation : Quantify ee via chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min .

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals via slow evaporation in ethyl acetate/hexane mixtures. Compare with computational models (DFT or molecular mechanics) .

- NOESY experiments : Use 2D NMR to confirm spatial proximity of protons (e.g., axial cyclohexane protons and benzoyl substituents), which helps validate cis-geometry .

- Data reconciliation : Cross-reference with structurally analogous compounds (e.g., cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, CAS 57078-11-2) to identify systematic errors in spectral interpretation .

Q. What methodologies improve yield in large-scale synthesis?

- Coupling reagents : Optimize carbodiimide-mediated coupling (e.g., EDCI/DMAP in DCM:DMF 3:1) to reduce side reactions. Pre-activate the carboxylic acid with HOBt to minimize racemization .

- Workflow design : Implement flow chemistry for continuous processing of the cyclohexane ring formation, reducing batch-to-batch variability .

- Purification : Use flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) to isolate the product from diastereomeric byproducts .

Q. How can researchers evaluate biological activity while minimizing off-target effects?

- Targeted assays : Use kinase inhibition profiling (e.g., ADP-Glo™ kinase assays) to assess selectivity against structurally related enzymes (e.g., cyclohexane-carboxylic acid derivatives in MAPK pathways) .

- Metabolite tracking : Employ LC-MS/MS to monitor in vitro metabolic stability (e.g., human liver microsomes) and identify oxidative hotspots (e.g., ethylbenzoyl group) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, prioritizing substituent modifications for enhanced specificity .

Methodological Notes

- Stereochemical analysis : Always cross-validate NMR data with computational predictions (e.g., Gaussian 16) for cyclohexane ring conformers .

- Scale-up challenges : Pilot studies using <5% catalyst loading and inline FTIR monitoring can preemptively identify exothermic risks or byproduct formation .

- Contradictory data : Maintain a reference library of analogs (e.g., cis-2-(3,4-dimethoxybenzoyl)cyclohexane-1-carboxylic acid, CAS 210467-65-5) for comparative troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.